(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have found use in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of indole and imidazole derivatives often involves the use of heterocyclic nuclei, which have high chemotherapeutic values . These compounds are often synthesized for screening different pharmacological activities .
Molecular Structure Analysis
Indole is also known as benzopyrrole and contains a benzenoid nucleus . It has 10 π-electrons, which makes it aromatic in nature . Imidazole, also known as 1, 3-diazole, contains two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This has created interest among researchers to synthesize a variety of indole derivatives .
Physical and Chemical Properties Analysis
Indole is a crystalline colorless compound with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis and Structural Exploration
The synthesis of complex heterocyclic compounds often involves the creation of novel bioactive molecules with potential applications in drug development and material science. For example, the synthesis and structural exploration of bioactive heterocycles, such as the preparation of compounds with a piperidin-1-yl and morpholino methanone structure, have been evaluated for antiproliferative activity. These compounds have been characterized using various spectroscopic techniques and X-ray diffraction studies to determine their molecular structure and stability, facilitated by inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).
Biological Evaluation and Antimicrobial Activity
A novel series of derivatives has been synthesized and evaluated for their anti-cancer and antimicrobial activities. For instance, (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives have shown potent cytotoxicity against specific cancer cell lines and exhibited moderate antibacterial and antifungal activities (T. R. R. Naik et al., 2022).
Role in Crystal Packing
The investigation of non-covalent interactions in the crystal packing of derivatives, including 1,2,4-oxadiazole derivatives, highlights the significance of lone pair-π interaction and halogen bonding. These studies contribute to a better understanding of molecular conformations and the stability of crystal structures, which is essential for the design of materials with specific properties (Kartikay Sharma et al., 2019).
Antipsychotic and Procognitive Activities
Research into specific derivatives has demonstrated significant antipsychotic-like and procognitive activities in preclinical models, suggesting potential therapeutic applications in treating psychiatric disorders. For instance, ADX47273, a novel metabotropic glutamate receptor 5-selective positive allosteric modulator, has shown promising results in models sensitive to antipsychotic drug treatment, highlighting its potential as a novel approach for developing antipsychotic and procognitive agents (F. Liu et al., 2008).
Mechanism of Action
Target of action
The compound contains an indole nucleus , which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone
might also interact with multiple targets.
Biochemical pathways
Given the wide range of biological activities associated with indole derivatives , it’s likely that This compound
affects multiple pathways.
Result of action
The specific molecular and cellular effects of This compound
Based on the biological activities of indole derivatives , it’s possible that this compound has a broad range of effects at the molecular and cellular level.
Future Directions
Indole and imidazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . There is a great importance of heterocyclic ring-containing drugs, and there is a need for the development of a new drug that overcomes the antimicrobial resistance (AMR) problems .
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-17-7-5-14(6-8-17)20-25-26-21(29-20)15-9-11-27(12-10-15)22(28)19-13-16-3-1-2-4-18(16)24-19/h1-8,13,15,24H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFKLZZUHXXPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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